molecular formula C12H12N2OS B019850 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol CAS No. 107718-34-3

4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol

Cat. No. B019850
M. Wt: 232.3 g/mol
InChI Key: FBCAKJCKGFHPEQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol often involves strategic intermolecular bonding and reactions. For example, compounds containing the dimethylpyrimidin-2-yl group can be synthesized through nucleophilic displacement reactions, cyclocondensation, and reactions involving thiourea or guanidine, resulting in derivatives with varied biological activities (Saeed et al., 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized through various techniques, including X-ray diffraction, which reveals intricate details about their crystalline structure. For instance, the crystal structure analysis of related derivatives shows the planarity of the benzene ring system and the spatial arrangement of substituent groups, which are critical for the compound's reactivity and interaction with biological targets (Ren et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol derivatives encompasses a range of reactions, including S-alkylation under phase transfer conditions, highlighting the compounds' versatility in forming various chemically and biologically active molecules (Dave & Patel, 2001).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are influenced by the molecular structure and substituent groups. The stability of complexes formed by related compounds at high temperatures is an essential aspect of their physical properties, as these complexes exhibit endothermic effects upon melting and thermolysis (Erkin et al., 2017).

Chemical Properties Analysis

The chemical properties of these compounds are marked by their biological activities, such as antifungal effects, which are attributed to the structural features of the dimethylpyrimidin-2-yl group and its derivatives. These activities are determined through synthesis and characterization by various spectroscopic methods, supporting the compounds' potential as antifungal agents (Jafar et al., 2017).

Scientific Research Applications

Natural Sources and Bioactivities

Studies on phenolic compounds like 2,4-Di-tert-butylphenol and its analogs highlight their occurrence in a wide variety of organisms and their potent toxicity against a broad spectrum of testing organisms. These compounds are often major components of volatile or essential oils, suggesting significant biological activities (Fuqiang Zhao et al., 2020).

Pharmacological Effects

Research on Chlorogenic Acid (CGA), a phenolic acid, has shown its therapeutic roles in antioxidant activity, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory effects, among others. These findings suggest the potential for phenolic compounds in treating a range of disorders, including cardiovascular disease, diabetes, and obesity (M. Naveed et al., 2018).

Chemical Sensing and Environmental Monitoring

The development of fluorescent chemosensors based on phenolic compounds for detecting various analytes, including metal ions and neutral molecules, indicates the utility of phenolic derivatives in chemical sensing and environmental monitoring (P. Roy, 2021).

Antimicrobial and Antioxidant Applications

Phenolic acid grafted chitosan has shown enhanced antioxidant, antimicrobial, antitumor, and anti-inflammatory activities, demonstrating the potential for these modified phenolic compounds in food preservation, medical applications, and environmental protection (Jun Liu et al., 2017).

Environmental Occurrence and Toxicology

Studies on Synthetic Phenolic Antioxidants (SPAs) have raised concerns about their environmental occurrence, human exposure, and potential toxicity. These findings underscore the need for careful assessment and management of phenolic compounds and their derivatives in the environment (Runzeng Liu & S. Mabury, 2020).

Safety And Hazards

4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol is labeled as an irritant . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)sulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c1-8-7-9(2)14-12(13-8)16-11-5-3-10(15)4-6-11/h3-7,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCAKJCKGFHPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371263
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol

CAS RN

107718-34-3
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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